molecular formula C20H15ClN2O2 B2441527 2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332529-84-6

2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B2441527
CAS RN: 1332529-84-6
M. Wt: 350.8
InChI Key: OORORYYZPQJHIB-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and have shown potential in medicinal chemistry research .


Synthesis Analysis

The synthesis of quinoline derivatives is an important area in medicinal chemistry. Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . The synthesis of N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline, a related compound, has been reported .


Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Mechanism of Action

Target of Action

The primary targets of quinoline derivatives, such as 2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione, are often microbial species . Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Mode of Action

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase . This interaction with the DNA gyrase and topoisomerase leads to rapid bacterial death .

Biochemical Pathways

The affected biochemical pathway is the DNA replication process in bacteria. By inhibiting DNA gyrase and type IV topoisomerase, quinoline derivatives prevent the unwinding of bacterial DNA, which is a crucial step in DNA replication . This inhibition disrupts the replication process, leading to bacterial cell death .

Pharmacokinetics

They are used extensively in the treatment of various infections, suggesting good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes quinoline derivatives effective antimicrobial agents .

Action Environment

The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors. It’s important to note that the effectiveness of antimicrobial agents can be influenced by factors such as pH, temperature, and the presence of other substances that can interact with the compound .

Future Directions

The future directions for research on quinoline derivatives are promising. There is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c1-12-6-7-17-14(10-12)11-13(18(21)22-17)8-9-23-19(24)15-4-2-3-5-16(15)20(23)25/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORORYYZPQJHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-chloro-6-methylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

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